molecular formula C6H9ClN2S B1340918 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride CAS No. 82514-58-7

5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride

Cat. No.: B1340918
CAS No.: 82514-58-7
M. Wt: 176.67 g/mol
InChI Key: XKEVCDYDIQVBRN-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride: is a heterocyclic compound with the molecular formula C6H9ClN2S. It is known for its unique structure, which includes a cyclopentane ring fused to a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Pharmacokinetics

The compound’s molecular weight is 140.206 , and it has a melting point of 96-99ºC

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride is not well-understood. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action. The compound is recommended to be stored at 2-8°C , suggesting that it may be sensitive to temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride typically involves the reaction of cyclopentanone with thiourea. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include heating the mixture under reflux in the presence of a suitable solvent such as ethanol or water.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The amino group in the compound can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiazole derivatives.

    Substitution: Acylated or alkylated derivatives of the compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic properties. It has shown activity against certain bacterial strains and is being explored as a potential antimicrobial agent.

Industry: In the industrial sector, the compound is used in the development of new catalysts for chemical reactions. Its unique structure allows it to act as a ligand in coordination chemistry, enhancing the efficiency of catalytic processes.

Comparison with Similar Compounds

  • 2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole
  • Cyclopentathiazole derivatives
  • Thiazole-based heterocycles

Uniqueness: 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.ClH/c7-6-8-4-2-1-3-5(4)9-6;/h1-3H2,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEVCDYDIQVBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585827
Record name 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82514-58-7
Record name 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chlorocyclopentanone (5.00 g, 39.5 mmol) and thiourea (3.00 g, 39.5 mmol) was heated at 80° C. for 3-4 minutes. After cooling to room temperature, the mixture was triturated with ethanol and the solid was collected by filtration to afford the title compound. MS (ESI) m/z 141 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

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